5-Chloro-1-methyl-3-phenyl-1H-indole-2-carbaldehyde
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Overview
Description
5-Chloro-1-methyl-3-phenyl-1H-indole-2-carbaldehyde is a synthetic organic compound belonging to the indole family Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals This particular compound is characterized by the presence of a chloro group at the 5th position, a methyl group at the 1st position, a phenyl group at the 3rd position, and an aldehyde group at the 2nd position of the indole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-1-methyl-3-phenyl-1H-indole-2-carbaldehyde typically involves multi-step organic reactions One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an appropriate ketone or aldehyde under acidic conditions The reaction proceeds through the formation of a hydrazone intermediate, which undergoes cyclization to form the indole ring
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-1-methyl-3-phenyl-1H-indole-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Amines, thiols, and other nucleophiles
Major Products Formed
Oxidation: 5-Chloro-1-methyl-3-phenyl-1H-indole-2-carboxylic acid
Reduction: 5-Chloro-1-methyl-3-phenyl-1H-indole-2-methanol
Substitution: Various substituted indole derivatives depending on the nucleophile used
Scientific Research Applications
5-Chloro-1-methyl-3-phenyl-1H-indole-2-carbaldehyde has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and indole derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a lead compound in drug discovery and development for various therapeutic applications.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 5-Chloro-1-methyl-3-phenyl-1H-indole-2-carbaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The presence of the aldehyde group allows it to form covalent bonds with nucleophilic sites on biomolecules, potentially leading to inhibition or modulation of their activity. The chloro and phenyl groups may also contribute to its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 5-Chloro-1H-indole-2-carbaldehyde
- 5-Fluoro-1H-indole-2-carbaldehyde
- 4-Bromo-1H-indole-2-carbaldehyde
- 4-Methoxy-1H-indole-2-carbaldehyde
Uniqueness
5-Chloro-1-methyl-3-phenyl-1H-indole-2-carbaldehyde is unique due to the combination of its substituents. The presence of the chloro group at the 5th position and the phenyl group at the 3rd position distinguishes it from other indole derivatives. These structural features may impart specific chemical reactivity and biological activity, making it a valuable compound for research and development.
Properties
CAS No. |
6765-77-1 |
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Molecular Formula |
C16H12ClNO |
Molecular Weight |
269.72 g/mol |
IUPAC Name |
5-chloro-1-methyl-3-phenylindole-2-carbaldehyde |
InChI |
InChI=1S/C16H12ClNO/c1-18-14-8-7-12(17)9-13(14)16(15(18)10-19)11-5-3-2-4-6-11/h2-10H,1H3 |
InChI Key |
BDLVRSCEDLFYDG-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=C(C=C2)Cl)C(=C1C=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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